2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide

CAS No.: 717891-68-4

Cat. No.: VC7295918

Molecular Formula: C15H11ClFNO3

Molecular Weight: 307.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 717891-68-4 |

|---|---|

| Molecular Formula | C15H11ClFNO3 |

| Molecular Weight | 307.71 |

| IUPAC Name | 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) |

| Standard InChI Key | BCSYZYIJVVZBFF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F |

Introduction

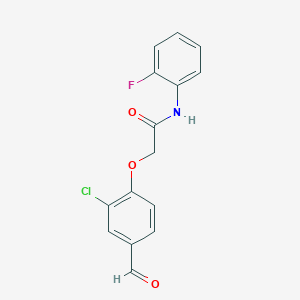

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₅H₁₁ClFNO₃, with a molecular weight of 307.70 g/mol. Its IUPAC name, 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide, reflects the following structural components:

-

A phenoxy ring substituted with chlorine at position 2 and a formyl group (-CHO) at position 4.

-

An acetamide bridge linking the phenoxy group to an N-(2-fluorophenyl) substituent.

The presence of electron-withdrawing groups (chloro, formyl) and the fluorine atom on the phenyl ring influences its electronic distribution, potentially enhancing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁ClFNO₃ |

| Molecular Weight | 307.70 g/mol |

| IUPAC Name | 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |

| SMILES | C1=CC(=C(C=C1Cl)C=O)OCC(=O)NC2=CC=CC=C2F |

| InChIKey | QXWYNJPHNQBKOA-UHFFFAOYSA-N |

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While no direct synthesis reports exist for this compound, analogous molecules suggest feasible routes:

-

Core Assembly: Reacting 2-chloro-4-formylphenol with chloroacetyl chloride to form the phenoxyacetate intermediate.

-

Amidation: Coupling the intermediate with 2-fluoroaniline via nucleophilic acyl substitution .

This approach mirrors methods used for synthesizing structurally related compounds like 2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide , where the fluorine substituent’s position is the primary distinction.

Structural Analogues and Modifications

-

N-(4-Fluorophenyl) Variant: The 4-fluorophenyl analogue (CAS 864714-33-0) exhibits a molecular weight of 307.70 g/mol and has been explored for antitubercular potential.

-

Thiazolidinone Derivatives: Reactions with rhodanine or thiazolidinedione moieties yield hybrids with anti-proliferative activity against leukemia cells (e.g., IC₅₀ values of 75–250 μM) .

Future Research Directions

Target-Based Drug Design

-

Tuberculosis: Computational docking studies could predict binding affinity to M. tuberculosis enoyl-ACP reductase (InhA), a validated drug target.

-

Oncology: Screening against kinase libraries (e.g., EGFR, VEGFR) may identify oncogenic targets.

Pharmacokinetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume